molecular formula C18H15O3P<br>(C6H5O)3P<br>C18H15O3P B1681583 Triphenyl phosphite CAS No. 101-02-0

Triphenyl phosphite

Cat. No. B1681583
CAS RN: 101-02-0
M. Wt: 310.3 g/mol
InChI Key: HVLLSGMXQDNUAL-UHFFFAOYSA-N
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Patent
US04415562

Procedure details

A solution of the addition compound of chlorine and triphenyl phosphite is prepared by adding a solution of triphenyl phosphite (1.55 g) in methylene chloride (5 cc), in the course of 15 minutes, to a 10% strength (weight/volume) solution of chlorine in methylene chloride (4 cc), cooled to -5° C. This solution is added in the course of 90 minutes, at -10° C., to a solution of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11 g) (2.4 g) and pyridine (0.4 cc) in methylene chloride (15 cc). The reaction mixture is washed with distilled water (20 cc), a saturated solution of sodium bicarbonate (20 cc) and distilled water (2×20 cc) and then dried over magnesium sulphate and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 30° C. This yields an equimolecular mixture (4.6 g) of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-3-(2,2-dichloroethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11h) and triphenyl phosphate. This mixture can be used for the remainder of the synthesis, without additional purification, by redissolving it in dry methylene chloride (15 cc) and by adding a solution of 85% pure metachloroperbenzoic acid (1.22 g) in methylene chloride (30 cc), in the course of 20 minutes, to the above solution, cooled to -10° C. The insoluble material is removed by filtration and the filtrate is washed with a saturated solution of sodium bicarbonate (2×25 cc) and a saturated solution of sodium chloride (2×25 cc) and then dried over magnesium sulphate. The residue obtained after the solvent has been evaporated off under reduced pressure (30 mm Hg; 4 kPa) at 35° C. is chromatographed on a column of silica (0.04-0.06) (diameter of the column: 2 cm; height: 30 cm), elution being carried out with a mixture of cyclohexane and ethyl acetate (60/40 by volume) under 50 kPa, and 30 cc fractions being collected. Fractions 6 to 12 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. This yields a hard yellow foam (1.3 g) mainly consisting of product (11f).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:23][Cl:24].[CH:25]([O:38][C:39]([C:41]1[N:42]2[CH:45]([S:46][CH2:47][C:48]=1[CH2:49]C=O)[CH:44]([NH:52][C:53]([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54])[C:43]2=[O:60])=[O:40])([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.N1C=CC=CC=1.[CH2:67]([Cl:69])[Cl:68]>>[Cl:23][Cl:24].[P:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH:25]([O:38][C:39]([C:41]1[N:42]2[CH:45]([S:46][CH2:47][C:48]=1[CH2:49][CH:67]([Cl:69])[Cl:68])[CH:44]([NH:52][C:53]([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54])[C:43]2=[O:60])=[O:40])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
4 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(=O)C=1N2C(C(C2SCC1CC=O)NC(=O)OC(C)(C)C)=O
Name
product
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with distilled water (20 cc)
DISTILLATION
Type
DISTILLATION
Details
a saturated solution of sodium bicarbonate (20 cc) and distilled water (2×20 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 30° C

Outcomes

Product
Name
Type
product
Smiles
ClCl
Name
Type
product
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(=O)C=1N2C(C(C2SCC1CC(Cl)Cl)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.